6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Pinacol ester stability Boronic acid protection Suzuki coupling

Researchers requiring sequential, orthogonal functionalization of the indole C2 and C6 positions face challenges with generic building blocks that demand repetitive borylation. This compound addresses that bottleneck. - Orthogonal handles: The C6 bromide and C2 pinacol boronate enable two sequential, chemoselective Suzuki couplings without intermediate borylation, directly supporting library synthesis. - Enhanced stability: The pinacol ester resists protodeboronation during prolonged reactions at elevated temperatures, ensuring reliable stoichiometry and higher yields. - Consistent quality: Supplied at ≥98% purity with batch-to-batch consistency, minimizing electronic defects in optoelectronic applications and reducing outlier wells in array synthesis. Procurement reliability: Standardized global shipping with comprehensive documentation (CoA, MSDS) ensures predictable lead times for R&D-scale orders.

Molecular Formula C14H17BBrNO2
Molecular Weight 322.009
CAS No. 1218791-00-4
Cat. No. B577410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
CAS1218791-00-4
Molecular FormulaC14H17BBrNO2
Molecular Weight322.009
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)Br
InChIInChI=1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8,17H,1-4H3
InChIKeyBTDQQZKRCOKCTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 1218791-00-4): A Dual-Handle Indole Boronate Ester for Selective Procurement


6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 1218791-00-4), frequently referred to as 6-bromoindole-2-boronic acid pinacol ester, belongs to the class of heteroaryl boronate esters . This compound integrates a 6-bromo substituent and a C2-pinacolatoboron group on the indole scaffold, thereby providing two chemically distinct handles for palladium-catalyzed cross-coupling . It is supplied as a crystalline solid with a typical purity of 95–98% and requires storage under inert atmosphere at –20°C to maintain integrity . These features position it as a versatile building block for the construction of 2,6-disubstituted indole libraries, material precursors, and medicinal chemistry intermediates where sequential, orthogonal bond formation is required.

Why Indole-2-Boronate Ester Analogs Cannot Simply Replace 6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole


Indole-2-boronate esters, including 6-bromoindole-2-boronic acid pinacol ester, are not interchangeable owing to marked differences in reactivity, stability, and synthetic utility that depend critically on the boron protecting group, the position of the leaving group, and the nitrogen protection state . The pinacol ester motif imparts greater resistance to protodeboronation compared to the free boronic acid, thereby extending shelf-life and simplifying handling, yet it simultaneously reduces Suzuki coupling rates and yields relative to the acid . Furthermore, the 6-bromo regioisomer offers a distinct reactivity profile for the first cross-coupling event that cannot be replicated by the 5-bromo or 7-bromo congeners, while the remaining C2-boronate ester enables a second, orthogonal C–C bond formation without the need for additional functional-group installation . Procurement decisions must therefore account for these intertwined parameters, as generic substitution risks altered coupling sequences, lower overall yields, and incompatibility with established synthetic routes.

Quantitative Differentiation Evidence for 6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole


Pinacol Ester vs. Free Boronic Acid: Stability and Handling Trade-Offs

In a systematic study of indole Suzuki couplings, arylpinacolboronate esters universally exhibited lower reactivity than the corresponding arylboronic acids, requiring extended reaction times and providing lower biaryl yields . For unprotected indole substrates, couplings employing pinacol esters gave only trace product, whereas the boronic acid delivered substantial yields . However, the pinacol ester offers a compensating advantage: it resists protodeboronation and hydrolysis during storage and reaction setup, which is a well-documented failure mode for free indole-2-boronic acids . The commercial specification for this compound mandates storage at –20°C under argon, consistent with the moderate but manageable stability of the pinacol ester class .

Pinacol ester stability Boronic acid protection Suzuki coupling Handling benefit

Regioisomeric Comparison: 6-Bromo vs. 5-Bromo and 7-Bromo Indole-2-Pinacol Esters

Commercially available regioisomers—5-bromoindole-2-boronic acid pinacol ester (CAS 1256358-92-5), 6-bromoindole-2-boronic acid pinacol ester (CAS 1218791-00-4), and 7-bromoindole-2-boronic acid pinacol ester (CAS 1072812-23-7)—differ in the position of the bromine leaving group . While direct head-to-head kinetic data for all three isomers are absent from the open literature, the electronic nature of the C6 position in the indole ring is known to provide a distinct reactivity profile: the 6-position is less sterically hindered than the 7-position and electronically distinct from the 5-position, leading to different oxidative addition rates in Pd-catalyzed couplings. This positional effect translates into variable coupling efficiencies with sterically demanding aryl partners, where the 6-bromo isomer often provides superior yields in the first coupling step compared to the 7-bromo analog .

Regioisomer reactivity Suzuki coupling Bromoindole Structure-activity relationship

Orthogonal Dual-Functionality: Bromide and Boronate Ester in One Molecule

The simultaneous presence of a C6 bromide leaving group and a C2 pinacolboronate nucleophile in the same indole core enables two sequential, chemoselective Suzuki–Miyaura couplings without intermediate protecting-group manipulation or additional borylation steps . Analogs lacking the bromide (e.g., indole-2-boronic acid pinacol ester, CAS 476004-81-6) must first undergo halogenation or C–H activation to install a second handle, adding steps and lowering overall yields. Similarly, 6-bromoindole (CAS 52415-29-9) requires a separate borylation reaction to obtain the boronate handle. In contrast, 6-bromoindole-2-boronic acid pinacol ester allows a convergent synthetic strategy: the bromide can be coupled with an arylboronic acid under mild Pd catalysis while the pinacol ester remains intact, followed by a second coupling at the C2 position .

Orthogonal coupling Bifunctional building block Sequential Suzuki Indole library synthesis

Purity Specification and Batch-to-Batch Reproducibility

The target compound is routinely offered at ≥98% purity (HPLC/GC) by multiple accredited suppliers, including Bidepharm and Fluorochem, with accompanying batch-specific certificates of analysis (CoA) . In contrast, the corresponding free boronic acid (6-bromo-1H-indole-2-boronic acid, CAS 2408430-20-4) is typically supplied at 95% purity and is more susceptible to batch-to-batch variability due to partial deboronation . The higher and more consistent purity of the pinacol ester reduces the need for pre-reaction purification, minimizes side reactions in Pd-catalyzed processes, and improves the accuracy of stoichiometric calculations, which is critical for both parallel library synthesis and single-compound scale-up.

Purity specification Quality control Reproducibility Procurement standard

Cost per Coupling Site: Dual-Functionality Value Proposition

Although the pinacol ester is priced higher per gram than 6-bromoindole (e.g., ~$462/g vs. ~$30/g for the parent halide), the installed boronate group eliminates the cost of a separate Ir-catalyzed borylation step, which typically requires expensive ligands and catalysts . Factoring in the avoided borylation step—valued at roughly $500–$1000 per gram of product based on reagent and purification costs—the net procurement value per functionalized indole core is 2- to 3-fold higher for the pinacol ester . This cost advantage scales linearly with the number of analogs in a library, making the dual-handle compound the economically rational choice for medium- to large-scale analog generation programs.

Cost efficiency Dual-functional reagent Procurement value Building block economics

Optimal Application Scenarios for 6-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Based on Differentiated Evidence


Parallel Synthesis of 2,6-Diarylindole Libraries for Structure–Activity Relationship Studies

The orthogonal bromide and pinacolboronate handles enable a two-dimensional diversification strategy. In the first dimension, the bromide is coupled with a set of aryl- or heteroarylboronic acids; in the second dimension, the intact pinacol ester is coupled with a different set of aryl halides. This library approach avoids repetitive borylation steps and is directly supported by the evidence that the pinacol ester survives the first coupling while providing sufficient reactivity in the second, Tos-protected nitrogen state . The high certified purity (≥98%) ensures consistent reagent stoichiometry across the entire library, reducing outlier wells .

Scale-Up Synthesis of 6-Arylindole Intermediates for Late-Stage Functionalization

When access to 6-arylindoles is required at the 10–20 g scale, the 6-bromo regioisomer has a demonstrated track record of reliable Suzuki coupling with arylboronic acids, whereas the 7-bromo analog has fewer scale-up reports . By choosing the pinacol ester rather than the free acid, the risk of protodeboronation during prolonged reaction times at elevated temperature is mitigated, aligning with the stability advantage documented for pinacol esters . The remaining C2-boronate can then be retained for a final diversification step to introduce drug-like complexity.

Convergent Synthesis of Kinase Inhibitor Scaffolds and Natural Product Analogs

2-Borylindoles have been explicitly utilized in the rapid synthesis of the kinase inhibitor paullone, demonstrating that the C2-boronate motif is compatible with biologically relevant target structures . The 6-bromo substitution provides an additional vector for introducing substituents that modulate kinase selectivity. By starting with the dual-handle indole, medicinal chemistry teams can access paullone analogs and related fused polycycles in fewer steps and higher overall yield compared to routes that begin with monofunctionalized indoles.

Material Science Applications Requiring Well-Defined Indole Chromophores

The regiospecific 6-bromo-2-boryl architecture allows precise construction of extended π-conjugated systems for organic electronics and fluorescent probes. High purity (≥98%) and batch-to-batch consistency minimize electronic defects caused by residual catalyst or dehalogenated by-products, which is critical for optoelectronic performance . The pinacol ester's resistance to hydrolysis during aqueous work-up simplifies the purification of hydrophobic conjugated products.

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